6-(furan-3-yl)-1-methyl-1H-imidazo[1,2-b]pyrazole
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation
The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing fused ring systems. The compound name systematically describes the structural elements present in the molecule, beginning with the furan substituent at position 6, followed by the methyl group at position 1, and concluding with the core imidazo[1,2-b]pyrazole framework. This nomenclature system provides unambiguous identification of the compound's structure and facilitates precise communication within the scientific community.
The structural representation of this compound reveals a complex bicyclic system where the imidazole and pyrazole rings are fused in a [1,2-b] configuration. The furan ring is attached at the 6-position of the imidazopyrazole core, while a methyl group occupies the 1-position. The Simplified Molecular Input Line Entry System notation for this compound is CN1C=CN2N=C(C3=COC=C3)C=C21, which provides a linear representation of the molecular structure that can be readily interpreted by computational chemistry software. This structural arrangement creates a planar aromatic system with multiple sites for potential chemical modification and biological interaction.
The molecular architecture exhibits distinctive features that contribute to its chemical and biological properties. The fused imidazopyrazole core provides a rigid framework that maintains the spatial arrangement of functional groups, while the furan substituent introduces additional heteroatoms that can participate in hydrogen bonding and other intermolecular interactions. The methyl group at position 1 influences the electronic properties of the ring system and may affect the compound's lipophilicity and membrane permeability characteristics.
Chemical Abstracts Service Registry Number and Molecular Formula Analysis
The Chemical Abstracts Service registry number for this compound is 2098139-31-0, which serves as a unique identifier in chemical databases and literature. This registry number facilitates precise identification and retrieval of information about the compound across various scientific platforms and commercial suppliers. The assignment of this specific registry number indicates that the compound has been recognized as a distinct chemical entity with documented synthetic accessibility and potential applications.
The molecular formula C₁₀H₉N₃O provides essential information about the atomic composition of the compound. This formula indicates the presence of ten carbon atoms, nine hydrogen atoms, three nitrogen atoms, and one oxygen atom, resulting in a molecular weight of 187.20 grams per mole. The relatively high nitrogen content reflects the heterocyclic nature of the compound and contributes to its potential for biological activity through interactions with biomolecular targets.
Table 1: Molecular Composition Analysis of this compound
| Element | Number of Atoms | Atomic Weight (g/mol) | Contribution to Molecular Weight (g/mol) |
|---|---|---|---|
| Carbon | 10 | 12.01 | 120.10 |
| Hydrogen | 9 | 1.008 | 9.072 |
| Nitrogen | 3 | 14.007 | 42.021 |
| Oxygen | 1 | 15.999 | 15.999 |
| Total | 23 | - | 187.192 |
The molecular formula analysis reveals several important characteristics about the compound's chemical nature. The carbon-to-nitrogen ratio of 10:3 indicates a relatively high nitrogen content, which is characteristic of biologically active heterocycles. The presence of only one oxygen atom, localized within the furan ring, suggests that the compound's polarity is primarily influenced by the nitrogen atoms in the imidazopyrazole core. This composition provides an optimal balance between lipophilicity and hydrophilicity that is often associated with good drug-like properties.
Stereochemical Considerations and Tautomeric Forms
The stereochemical analysis of this compound reveals important aspects of its three-dimensional structure and potential for tautomeric equilibria. The compound exhibits a relatively rigid planar structure due to the extensive conjugation within the fused ring system. The planarity of the molecule facilitates π-π stacking interactions and may contribute to its ability to intercalate with biological macromolecules such as deoxyribonucleic acid or interact with protein binding sites.
Research on related imidazo[1,2-b]pyrazole compounds has demonstrated that these systems can exist in multiple tautomeric forms. Nuclear magnetic resonance studies have confirmed that imidazo[1,2-b]pyrazole derivatives predominantly exist in the 1H-imidazo[1,2-b]pyrazole tautomeric form under standard conditions. This preference arises from electronic stabilization of the endocyclic double bond and steric protection provided by substituents at key positions. The methyl group at position 1 in this compound effectively locks the compound in this preferred tautomeric state, preventing migration to alternative forms.
Table 2: Tautomeric Forms and Structural Characteristics
| Tautomeric Form | Predominance | Electronic Stabilization | Structural Features |
|---|---|---|---|
| 1H-imidazo[1,2-b]pyrazole | High | Endocyclic double bond stabilization | Methyl substitution at N1 |
| Alternative isomers | Low | Less favorable electronic arrangement | Sterically hindered |
| Pyrazolo[1,5-a]imidazole | Minimal | Limited conjugation | Unfavorable geometry |
The stereochemical considerations also extend to the conformational flexibility of the furan substituent. The furan ring can adopt different orientations relative to the imidazopyrazole core, with the preferred conformation determined by a balance of steric and electronic factors. Computational studies suggest that the furan ring tends to adopt a coplanar arrangement with the imidazopyrazole system to maximize π-conjugation, although slight deviations from planarity may occur due to steric interactions between the furan oxygen and adjacent hydrogen atoms.
The tautomeric stability of this compound has significant implications for its chemical reactivity and biological activity. The fixed tautomeric state ensures consistent chemical behavior and eliminates potential complications arising from tautomeric equilibria. This structural reliability makes the compound particularly attractive for pharmaceutical applications where consistent biological activity is essential. Furthermore, the locked tautomeric form provides a stable foundation for structure-activity relationship studies and rational drug design efforts targeting specific biological pathways.
Properties
IUPAC Name |
6-(furan-3-yl)-1-methylimidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c1-12-3-4-13-10(12)6-9(11-13)8-2-5-14-7-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLMBDWMOJOZFMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN2C1=CC(=N2)C3=COC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation-Based Synthesis
The primary synthetic approach to 6-(furan-3-yl)-1-methyl-1H-imidazo[1,2-b]pyrazole involves cyclocondensation reactions. This method typically starts with the formation of a pyrazole intermediate, followed by ring closure to form the imidazo[1,2-b]pyrazole core.
- Key reagents : Hydrazine derivatives, aldehydes (including furan-3-carbaldehyde for the furan substituent), and isocyanides.
- Oxidation and reduction steps : Oxidants such as potassium permanganate or chromium trioxide may be employed for functional group transformations, while catalytic hydrogenation (e.g., palladium on carbon) is used for reductions during intermediate steps.
- Typical conditions : Reactions often occur under mild heating, sometimes assisted by microwave irradiation to improve yield and reduce reaction time.
This method yields the target compound with moderate to good efficiency and allows for structural variation by changing the aldehyde or isocyanide components.
One-Pot, Two-Step Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction
A highly efficient and green-compatible method for synthesizing 1H-imidazo[1,2-b]pyrazoles, including derivatives like this compound, is the one-pot GBB three-component reaction (GBB-3CR). This approach involves:
- Step 1 : Microwave-assisted formation of 5-aminopyrazole intermediates from ethoxymethylene malononitrile and hydrazine under ethanol solvent at 80 °C for 10 minutes.
- Step 2 : Addition of aldehyde (furan-3-carbaldehyde for the furan substituent), isocyanide, and catalytic trifluoroacetic acid at room temperature to promote cyclocondensation, completing the imidazo[1,2-b]pyrazole ring formation within 10–60 minutes.
This method offers several advantages:
- High yields (23–83%) depending on substituents.
- Operational simplicity and avoidance of complex purification steps.
- Environmentally friendly conditions, using ethanol and mild catalysts.
- Microwave irradiation enhances reaction speed and conversion efficiency.
The reaction is sensitive to water content and reagent addition sequence, which must be optimized for best results.
Multicomponent Reactions in Aqueous Media
Recent research emphasizes sustainable and green chemistry approaches, notably the use of water as a solvent in multicomponent synthesis of nitrogen heterocycles.
- Procedure : The reaction of enaminones, benzaldehyde derivatives, hydrazine dihydrochloride, and ethyl cyanoacetate in water with catalytic ammonium acetate under reflux conditions.
- Benefits : This aqueous multicomponent reaction reduces the use of toxic organic solvents, lowers environmental impact, and simplifies work-up.
- Relevance : Although specific to pyrazole and pyrazolo[3,4-b]pyridine derivatives, this methodology's principles can be adapted for the synthesis of imidazo[1,2-b]pyrazole derivatives bearing furan substituents, enhancing sustainability in preparation.
Comparative Data on Yields and Conditions
| Method | Key Reagents & Conditions | Yield Range (%) | Reaction Time | Solvent | Notes |
|---|---|---|---|---|---|
| Cyclocondensation | Hydrazine, furan-3-carbaldehyde, isocyanides; KMnO4 or Pd/C for redox | Moderate to good | Hours | Organic solvents | Requires oxidation/reduction steps |
| One-Pot GBB Multicomponent | Ethoxymethylene malononitrile, hydrazine, aldehyde, isocyanide, TFA; microwave-assisted | 23–83 | 10–60 minutes | Ethanol | Microwave irradiation; sensitive to water |
| Aqueous Multicomponent Reaction | Enaminones, benzaldehyde, hydrazine dihydrochloride, ammonium acetate | Moderate to high | Hours (reflux) | Water | Green chemistry approach; environmentally benign |
Research Findings and Optimization Notes
- Microwave-assisted synthesis significantly improves reaction rates and yields in the GBB method.
- The sequence of reagent addition in the GBB reaction is critical; improper order or water contamination leads to complex mixtures.
- Electron-donating substituents on the aldehyde tend to maintain or improve yields, while electron-withdrawing groups decrease yields.
- The aqueous multicomponent approach is promising for scale-up and industrial application due to its simplicity and environmental benefits.
- Purification is generally straightforward, often requiring only filtration or crystallization without chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
6-(furan-3-yl)-1-methyl-1H-imidazo[1,2-b]pyrazole can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-3-carboxylic acid derivatives, while reduction can produce various alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to 6-(furan-3-yl)-1-methyl-1H-imidazo[1,2-b]pyrazole exhibit promising anticancer properties. Studies have shown that imidazo[1,2-b]pyrazole derivatives can inhibit specific cancer cell lines, suggesting their potential as anticancer agents. For instance, derivatives of imidazo[1,2-b]pyrazole have been tested against various cancer types, including breast and lung cancers, demonstrating significant cytotoxic effects in vitro .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Research indicates that this compound exhibits activity against several bacterial strains. This is particularly relevant in the context of increasing antibiotic resistance, where novel antimicrobial agents are critically needed .
Neuroprotective Effects
Preliminary studies suggest that this compound may have neuroprotective effects. It has been shown to reduce oxidative stress in neuronal cells, which is a significant factor in neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The mechanism appears to involve the modulation of signaling pathways associated with cell survival .
Agricultural Science
Pesticide Development
In agricultural applications, compounds like this compound are being explored for their potential as novel pesticides. Their unique chemical structure may provide effective means to combat pests while minimizing environmental impact. Initial tests have shown efficacy against common agricultural pests, indicating a potential pathway for developing sustainable agricultural practices .
Material Science
Polymer Chemistry
The compound's unique structure allows it to serve as a building block in polymer chemistry. Research is ongoing into its use in creating new materials with enhanced properties such as thermal stability and mechanical strength. The incorporation of this compound into polymer matrices could lead to innovative materials suitable for various industrial applications .
Comparative Table of Applications
Mechanism of Action
The mechanism of action of 6-(furan-3-yl)-1-methyl-1H-imidazo[1,2-b]pyrazole involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
The imidazo[1,2-b]pyrazole scaffold is a versatile pharmacophore. Below is a detailed comparison with structurally analogous compounds, focusing on substitutions, biological activity, and physicochemical properties.
Structural Analogues with Varied Substituents
Key Observations :
- Ring Saturation : The dihydro-imidazo[1,2-b]pyrazole (IMPY) exhibits DNA synthesis inhibition but causes severe hemolysis at high doses , whereas aromatic imidazo[1,2-b]pyrazoles (e.g., the target compound) may avoid this toxicity due to structural differences.
- Substituent Effects : The furan-3-yl group in the target compound likely enhances π-π stacking compared to phenyl or alkyl substituents in analogues (e.g., IMPY). Methyl groups at the 1-position improve metabolic stability by blocking oxidative degradation .
- Fused Ring Systems : Pyrrolo[1,2-b]pyrazoles (e.g., 5,6-dihydro derivatives) show distinct binding modes in kinase inhibition compared to imidazo[1,2-b]pyrazoles, highlighting the role of ring planarity in target selectivity .
Biological Activity
6-(Furan-3-yl)-1-methyl-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound integrates the structural features of furan, imidazole, and pyrazole, which contribute to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its biochemical properties, cellular effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 187.2 g/mol. Its unique structure allows for interactions with various biological targets, making it a promising candidate in drug development.
This compound exhibits significant biochemical properties:
- Enzyme Interaction : It has been shown to interact with topoisomerase IV, an enzyme essential for DNA replication and transcription, indicating its potential as an anticancer agent.
- Antimicrobial Activity : The compound has demonstrated antimicrobial properties against various pathogens. For instance, studies have indicated that it can inhibit the growth of Staphylococcus aureus and Staphylococcus epidermidis, showcasing its potential as an antimicrobial agent .
Cellular Effects
The compound's influence on cellular processes is noteworthy:
- Cytotoxicity : Research has revealed that this compound exhibits cytotoxic effects on lung carcinoma cells. This suggests its potential role in cancer therapy by inducing apoptosis in malignant cells.
- Modulation of Signaling Pathways : The compound has been reported to modulate various cell signaling pathways, influencing gene expression and cellular metabolism. This modulation can lead to altered cell function and may contribute to its therapeutic effects .
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity
In a study focused on lung carcinoma cells, this compound was assessed for its cytotoxic effects. The results indicated a significant reduction in cell viability at specific concentrations, suggesting that this compound could be developed into a therapeutic agent for treating lung cancer. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways .
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial efficacy of the compound against various bacterial strains. The minimum inhibitory concentration (MIC) was determined for several pathogens, showing promising results that indicate strong bactericidal activity. The compound effectively inhibited biofilm formation in Staphylococcus species, highlighting its potential for treating infections associated with biofilms .
Q & A
Q. What are the key synthetic routes for 6-(furan-3-yl)-1-methyl-1H-imidazo[1,2-b]pyrazole, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step protocols, including cyclization and cross-coupling reactions. For example, imidazo[1,2-b]pyrazole cores can be functionalized via nucleophilic substitution or palladium-catalyzed coupling with furan derivatives. Critical parameters include:
- Temperature control : Higher temperatures (>100°C) may accelerate ring closure but risk side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
- Catalyst systems : Pd(PPh₃)₄ or CuI for Suzuki-Miyaura coupling to attach the furan moiety .
Purity optimization requires post-synthesis purification via flash chromatography or preparative HPLC .
Q. How can structural characterization of this compound be performed to confirm its identity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substitution patterns (e.g., methyl group at position 1, furan at position 6) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₁H₁₀N₄O for this compound) .
- X-ray crystallography : Resolve 3D conformation, particularly if π-π stacking or hydrogen bonding influences biological activity .
Q. What are the primary chemical reactivity trends of this compound under different conditions?
- Methodological Answer :
- Electrophilic substitution : The furan ring is susceptible to electrophilic attack (e.g., nitration, halogenation) at the α-positions .
- Oxidative stability : The imidazo[1,2-b]pyrazole core may degrade under strong oxidizing agents (e.g., KMnO₄), necessitating inert atmospheres during reactions .
- pH sensitivity : Protonation of the pyrazole nitrogen alters solubility; stability testing in buffered solutions (pH 4–9) is recommended .
Advanced Research Questions
Q. How can computational methods predict and optimize the biological activity of this compound derivatives?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals to assess redox potential and reactivity .
- Molecular docking : Screen against protein targets (e.g., kinases, GPCRs) using AutoDock Vina or Schrödinger Suite to prioritize derivatives for synthesis .
- QSAR modeling : Corrogate substituent effects (e.g., methyl vs. trifluoromethyl groups) with bioactivity data to design analogs .
Q. How should researchers address contradictions in biological activity data across studies?
- Methodological Answer :
- Standardized assays : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay conditions (e.g., ATP levels for kinase inhibition studies) .
- Metabolic stability testing : Use liver microsomes to identify if rapid metabolism explains variability in IC₅₀ values .
- Data triangulation : Cross-validate results with orthogonal methods (e.g., SPR for binding affinity vs. cellular assays) .
Q. What strategies improve the selectivity of this compound for specific enzyme targets?
- Methodological Answer :
- Bioisosteric replacement : Substitute the furan ring with thiophene or pyridine to modulate steric/electronic interactions .
- Fragment-based design : Use X-ray co-crystallography to identify key binding residues and optimize substituents .
- Proteome-wide profiling : Employ kinome-wide screening (e.g., KinomeScan) to assess off-target effects .
Q. How can reaction engineering enhance scalability for preclinical studies?
- Methodological Answer :
- Flow chemistry : Continuous synthesis reduces batch-to-batch variability and improves yield .
- Membrane separation : Purify intermediates via nanofiltration to remove cytotoxic byproducts .
- Process control : Implement PAT (Process Analytical Technology) for real-time monitoring of critical parameters (e.g., pH, temperature) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
